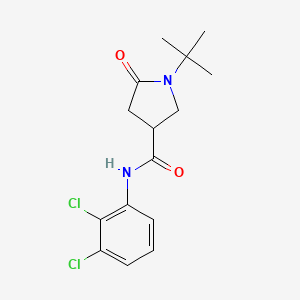![molecular formula C20H21Cl2NO B14961772 2-chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B14961772.png)
2-chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a chlorinated ethanone group and a tetrahydroquinoline moiety. Its molecular formula is C18H20Cl2NO, and it has a molecular weight of approximately 338.27 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s chlorinated ethanone group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or receptors. The tetrahydroquinoline moiety may also contribute to the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-(4-chlorophenyl)ethanone: A simpler analog with similar reactivity but lacking the tetrahydroquinoline moiety.
2-Chloro-4’-fluoroacetophenone: Another chlorinated ethanone with a fluorine substituent, offering different reactivity and applications.
2-Chloro-1-(3-chlorophenyl)ethanone: Similar structure but with the chlorine atom in a different position on the phenyl ring.
Uniqueness
2-Chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one is unique due to its combination of a chlorinated ethanone group and a tetrahydroquinoline moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C20H21Cl2NO |
|---|---|
Poids moléculaire |
362.3 g/mol |
Nom IUPAC |
2-chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]ethanone |
InChI |
InChI=1S/C20H21Cl2NO/c1-19(2)13-20(3,14-8-10-15(22)11-9-14)16-6-4-5-7-17(16)23(19)18(24)12-21/h4-11H,12-13H2,1-3H3 |
Clé InChI |
WMCAEPDZKYLIKK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C2=CC=CC=C2N1C(=O)CCl)(C)C3=CC=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14961689.png)
![N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]thiophene-2-carboxamide](/img/structure/B14961692.png)
![2-Methoxyethyl 5-methyl-2-[(3-methylbenzyl)sulfanyl]-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14961704.png)

![4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B14961717.png)
![N-(4-methylphenyl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14961719.png)
![N-{5-[3-(4-methylpiperazino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide](/img/structure/B14961727.png)
![N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]-2-phenoxyacetamide](/img/structure/B14961730.png)
![3-{5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B14961738.png)
![dimethyl 2-[2,2,7-trimethyl-1-(2-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B14961739.png)
![3-[(2-chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B14961751.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B14961759.png)
![N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide](/img/structure/B14961761.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,7-dimethyl-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14961765.png)
